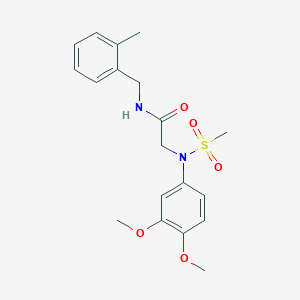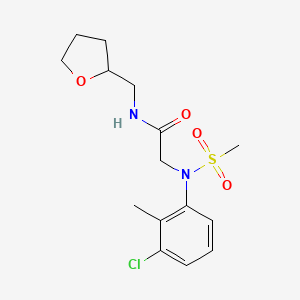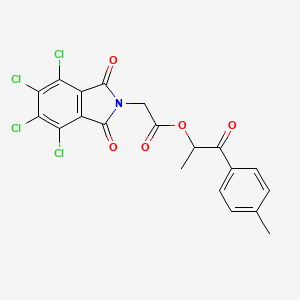![molecular formula C19H22N4O5S B3935658 N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3935658.png)
N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide
Overview
Description
N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide, also known as MNK1/2 inhibitor, is a chemical compound that has gained significant interest in scientific research due to its potential use in cancer treatments.
Mechanism of Action
N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide/2 inhibitors such as this compound work by blocking the activity of the this compound/2 kinases, which are involved in the phosphorylation of eukaryotic initiation factor 4E (eIF4E). Phosphorylation of eIF4E is required for the translation of certain oncogenic mRNAs, and inhibition of this process can lead to the downregulation of oncogenic proteins and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro and in vivo, and can also sensitize cancer cells to chemotherapy. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its potency as an this compound/2 inhibitor, which allows for effective inhibition of the target kinases at low concentrations. However, one limitation is that this compound may have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide. One direction is to investigate the efficacy of this compound in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to explore the potential use of this compound/2 inhibitors in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action and off-target effects of this compound, in order to optimize its use in scientific research and potential clinical applications.
In conclusion, this compound is a promising compound with potential therapeutic benefits in the treatment of cancer. Its potent inhibition of the this compound/2 kinases and induction of apoptosis in cancer cells make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential off-target effects, as well as to explore its potential use in combination with other cancer treatments and in the treatment of other diseases.
Scientific Research Applications
N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide has been found to be a potent inhibitor of the this compound/2 kinases, which are involved in the regulation of protein synthesis and cell proliferation. This compound/2 inhibitors have been shown to have potential therapeutic benefits in the treatment of cancer, as they can inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-20-10-12-21(13-11-20)19(24)15-22(16-6-5-7-17(14-16)23(25)26)29(27,28)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNXREKAPVDGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(2-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3935580.png)
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935586.png)


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3935604.png)
![3-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B3935616.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935618.png)
![(4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B3935622.png)
![(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine](/img/structure/B3935623.png)
![methyl 4-({5-[2-(4-methyl-3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B3935629.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B3935641.png)
![5-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935647.png)

